molecular formula C7H11NO3 B12793324 4-Ethoxycarbonyl-2-methyl-2-oxazoline CAS No. 68683-04-5

4-Ethoxycarbonyl-2-methyl-2-oxazoline

Cat. No.: B12793324
CAS No.: 68683-04-5
M. Wt: 157.17 g/mol
InChI Key: CPCNDUSWYOZLDS-UHFFFAOYSA-N
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Description

(2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate: is a chiral compound with a unique structure that includes an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of ethyl 4-methyl-3-oxobutanoate with an appropriate amino alcohol under acidic or basic conditions to form the oxazoline ring.

Industrial Production Methods: Industrial production of (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate can undergo oxidation reactions to form corresponding oxazoline N-oxides.

    Reduction: Reduction of this compound can lead to the formation of amino alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products: The major products of these reactions include oxazoline N-oxides, amino alcohols, and various substituted oxazolines.

Scientific Research Applications

Chemistry: (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate is used as a building block in organic synthesis, particularly in the synthesis of chiral ligands and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: In the industrial sector, (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can participate in hydrogen bonding and other interactions, influencing the activity of the compound. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (2S)-Ethyl-4-methyl-2-oxazoline: Similar structure but lacks the carboxylate group.

    (2S)-Methyl-4-ethyl-3,5-oxazolinecarboxylate: Similar structure with different alkyl group positioning.

    (2S)-Ethyl-4-methyl-3,5-thiazolinecarboxylate: Contains a sulfur atom in place of the oxygen in the oxazoline ring.

Uniqueness: (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate is unique due to its specific chiral configuration and the presence of both the oxazoline ring and the carboxylate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-10-7(9)6-4-11-5(2)8-6/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCNDUSWYOZLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68683-04-5
Record name Ethyl 4,5-dihydro-2-methyl-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68683-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxazolecarboxylic acid, 4,5-dihydro-2-methyl-, ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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